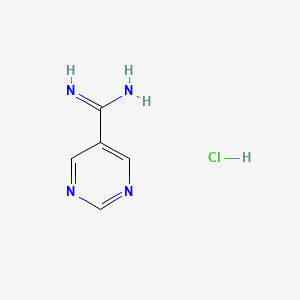

Pyrimidine-5-carboxamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidine-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOTVLZVTWTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Pyrimidine-5-carboxamidine Hydrochloride

Abstract: Pyrimidine-5-carboxamidine hydrochloride is a pivotal molecular scaffold and building block in contemporary medicinal chemistry and drug development. Its structural motifs are prevalent in a variety of biologically active molecules, including antiviral and anticancer agents.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic experimental choices, from the selection of precursors to the application of specific analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with a robust and validated framework for producing and verifying this high-value compound with confidence.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound is most efficiently approached as a two-stage process. This strategy ensures high conversion rates and simplifies purification by isolating a stable, crystalline intermediate.

-

Stage 1: Formation of the Core Heterocycle. The initial and most critical stage involves the construction of the pyrimidine ring functionalized with a nitrile group. The target intermediate is Pyrimidine-5-carbonitrile . A multicomponent reaction is the preferred pathway for this step due to its atom economy and operational simplicity.

-

Stage 2: Functional Group Transformation. The second stage focuses on the chemical conversion of the cyano (-C≡N) group of the intermediate into a carboxamidine hydrochloride moiety [-C(=NH₂)Cl]. The Pinner reaction or its modern variants provide a reliable and high-yielding route for this transformation.[2]

This strategic division allows for clear checkpoints for purity and yield assessment, which is critical for the overall success of the synthesis.

Sources

A Technical Guide to Pyrimidine-5-carboxamidine Hydrochloride: A Cornerstone for Modern Drug Discovery

This guide provides an in-depth analysis of Pyrimidine-5-carboxamidine hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, a representative synthetic pathway, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile compound.

Section 1: Core Chemical and Physical Properties

This compound is a stable, solid compound valued for its role as a synthetic intermediate.[1] Its structure combines a pyrimidine core, a fundamental heterocycle in nucleic acids, with a reactive carboxamidine group, making it an excellent starting point for chemical elaboration.[1][2] The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Key physicochemical data for the compound are summarized below. It is important to distinguish between the hydrochloride salt and the free base, as properties like molecular weight will differ.

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| Synonyms | Pyrimidin-5-yl-methanediamine hydrochloride | [1][4] |

| CAS Number | 690619-43-3 | [1][3][5][6] |

| Molecular Formula | C₅H₆N₄·HCl | [1][7] |

| Molecular Weight | 158.59 g/mol | [1][7] |

| Purity | Typically ≥95% (by NMR) | [1][4] |

| IUPAC Name (Free Base) | pyrimidine-5-carboximidamide | [3][6] |

| Molecular Weight (Free Base) | 122.13 g/mol | [5][6] |

| Storage Conditions | Store at 0-8°C, keep dry | [1][3] |

Section 2: Molecular Structure and Representation

The structure of Pyrimidine-5-carboxamidine features a pyrimidine ring substituted at the 5-position with a carboxamidine (also known as an amidine) functional group. The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The amidine group, -C(=NH)NH₂, is a key feature, as it is a strong base and can participate in various chemical reactions and biological interactions, often acting as a bioisostere for other functional groups in drug design.

Caption: 2D structure of Pyrimidine-5-carboxamidine.

Section 3: A Representative Synthetic Pathway

While specific proprietary synthesis routes may vary, a common and logical approach to synthesizing this compound involves a two-step process starting from a suitable pyrimidine precursor. This typically involves the formation of a nitrile group, followed by its conversion to the target amidine. This methodology is well-established in heterocyclic chemistry.[8][9]

Step 1: Synthesis of Pyrimidine-5-carbonitrile

The precursor, Pyrimidine-5-carbonitrile, can be synthesized via a multi-component condensation reaction, a strategy known for its efficiency.[8][10] A variation of the Biginelli reaction is often employed, condensing an aldehyde, malononitrile (as the source of the C5-carbon and nitrile), and a reagent like guanidine to form the pyrimidine ring.

Step 2: Conversion of Nitrile to Amidine (Pinner Reaction)

The transformation of the nitrile to the amidine is classically achieved via the Pinner reaction. The nitrile is first treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate ester hydrochloride salt. This intermediate is then isolated and subsequently treated with ammonia to displace the alkoxy group, yielding the final this compound.

The workflow below illustrates this representative pathway.

Caption: A plausible two-stage synthesis route.

This self-validating protocol ensures high purity. The intermediate Pinner salt can be isolated and characterized before proceeding, providing a quality control checkpoint. The final product precipitates as the hydrochloride salt, facilitating its isolation from the reaction mixture.

Section 4: Key Applications in Research and Drug Development

This compound is not an end product but a crucial starting material. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.[1]

-

Anticancer and Antiviral Agents: The pyrimidine core is a well-known pharmacophore in oncology and virology.[2][11] This building block allows medicinal chemists to introduce the carboxamidine group, which can form critical hydrogen bonds with enzyme active sites, enhancing potency and selectivity for targeted therapies.[1]

-

Enzyme Inhibition: The compound and its derivatives are used as potent inhibitors in various enzyme assays, which is vital for studying metabolic pathways and disease mechanisms.[1] For instance, derivatives of pyrimidine-5-carboxamide have been explored as novel inhibitors of Nicotinamide N-methyltransferase (NNMT) for potential use in treating diabetes and metabolic syndrome.[12]

-

Inflammatory Diseases: More recently, pyrimidine-5-carboxamide derivatives have been designed as inhibitors of salt-inducible kinases (SIKs).[13] These kinases are key regulators of inflammation. By using this scaffold, researchers developed compounds that could modulate macrophage activity, showing promise for treating conditions like inflammatory bowel disease (IBD).[13]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, this compound has applications in the formulation of agrochemicals like herbicides and pesticides and is being explored in polymer chemistry to create novel materials.[1]

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related compounds like pyrimidine-5-carboxaldehyde and pyrimidine-5-carboxamide suggest that it should be handled with care.[14][15]

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant based on analogous structures.[14][15][16]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory.[14] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[14][16] If inhaled, move to fresh air.[16] Seek medical attention if irritation persists.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0-8°C, to maintain its integrity and purity.[1][3]

Conclusion

This compound is a high-value chemical tool for scientific research and development. Its unique structure, combining the biologically significant pyrimidine ring with a versatile carboxamidine handle, makes it an indispensable building block in the synthesis of targeted therapeutics. From cancer to metabolic and inflammatory diseases, its derivatives continue to fuel the discovery of next-generation medicines. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its potential in their research endeavors.

References

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H6N4). Retrieved from [Link]

-

Journal of Chemical Sciences. (2012). Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxamidine. PubChem Compound Database. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Retrieved from [Link]

- Google Patents. (2000). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

Royal Society of Chemistry. (n.d.). RSC Medicinal Chemistry - Issue 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition | Request PDF. Retrieved from [Link]

-

PubMed. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 690619-43-3 [sigmaaldrich.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. This compound - CAS:690619-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Pyrimidine-5-carboxamidine | C5H6N4 | CID 45080054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound,(CAS# 1195613-50-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. ias.ac.in [ias.ac.in]

- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Pyrimidine-5-carboxamide | C5H5N3O | CID 351819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

The Diverse Biological Activity of Pyrimidine-5-carboxamide Derivatives: From Enzyme Inhibition to Cellular Effects

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Among its vast chemical space, derivatives featuring a carboxamide or carboxamidine moiety at the 5-position have emerged as a class of compounds with exceptionally broad and potent biological activities. This guide provides a technical overview of the synthesis, mechanisms of action, and structure-activity relationships of pyrimidine-5-carboxamide derivatives. We will explore their roles as targeted enzyme inhibitors in inflammation and metabolic disease, their cytotoxic effects against cancer cells, and their antimicrobial properties. This document synthesizes current research to offer field-proven insights and detailed experimental protocols, serving as a resource for professionals engaged in drug discovery and development.

The Pyrimidine-5-Carboxamide Core: A Privileged Scaffold

Pyrimidine and its analogues have long captured the attention of chemists and pharmacologists due to their extensive biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The pyrimidine-5-carboxamide framework, in particular, acts as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, distinct biological targets with high affinity. This versatility has led to the development of derivatives that show promise in treating a wide array of diseases, from cancer to metabolic disorders.[2][4] The frequent use of the hydrochloride salt form of the corresponding carboxamidines is a practical choice to enhance aqueous solubility and improve the compound's handling characteristics for research and development.[5]

Foundational Synthetic Strategies

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Pyrimidine-5-carboxamide derivatives are often synthesized through robust and efficient methods, most notably a multicomponent reaction based on the Biginelli condensation.[6]

A common pathway involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a guanidine salt (like guanidine hydrochloride) in a suitable solvent such as ethanol under reflux. This reaction directly constructs the 2,4-diaminopyrimidine-5-carbonitrile core. The resulting nitrile is a versatile intermediate that can be hydrolyzed, often under acidic conditions (e.g., using concentrated sulfuric acid), to yield the desired primary carboxamide.

Key Biological Activities & Therapeutic Targets

The functional versatility of the pyrimidine-5-carboxamide scaffold allows its derivatives to modulate a variety of biological pathways with high specificity and potency.

Anti-inflammatory Activity via Salt-Inducible Kinase (SIK) Inhibition

A significant breakthrough has been the discovery of pyrimidine-5-carboxamide derivatives as potent inhibitors of salt-inducible kinases (SIKs).[7][8] SIKs are crucial regulators of the inflammatory response, particularly by controlling the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes.[7]

Mechanism of Action: By inhibiting SIKs, these compounds prevent the phosphorylation of transcriptional coactivators, leading to an upregulation of the anti-inflammatory cytokine IL-10 and a concurrent reduction in the pro-inflammatory cytokine IL-12.[7][8] This dual action effectively dampens the inflammatory cascade, making these compounds promising candidates for treating inflammatory bowel disease (IBD) and other autoimmune disorders.[7][8] A notable example, compound 8h, was developed through a molecular hybridization strategy to improve upon an earlier inhibitor, resulting in excellent metabolic stability and in vivo exposure.[7]

Anticancer Activity: A Multi-Target Approach

Pyrimidine derivatives have long been a cornerstone of cancer chemotherapy, with fluorouracil (5-FU) being a classic example. Modern pyrimidine-5-carboxamide derivatives exhibit potent anticancer activity through various mechanisms, including targeted enzyme inhibition and broad cytotoxicity.[9][10][11]

Mechanisms of Action:

-

Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that contributes to inflammation and cell proliferation.[9] Others have shown inhibitory activity against telomerase, an enzyme critical for the immortal phenotype of cancer cells.[10]

-

Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines, including those derived from pancreatic, breast, and gastric cancers.[10][12][13] In one study, a novel derivative, R2, showed significantly enhanced cytotoxicity against the PanC-1 pancreatic cancer cell line, with an IC50 value of 52.68 µg/mL, marking a substantial improvement over the standard-of-care drug 5-FU.[12][13]

| Compound ID | Cancer Cell Line | Biological Activity (IC₅₀) | Reference |

| Derivative 8e | MGC-803 (Gastric) | Potent Telomerase Inhibitor (1.02 µM) | [10] |

| Derivative R2 | PanC-1 (Pancreatic) | 52.68 µg/mL | [12][13] |

| 5-Fluorouracil | PanC-1 (Pancreatic) | >100 µg/mL (in same study) | [12] |

| Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [11] |

Antimicrobial and Antiprotozoal Activity

The pyrimidine core is essential for the synthesis of nucleic acids, making enzymes in this pathway attractive targets for antimicrobial agents. Derivatives of pyrimidine-5-carboxamide have demonstrated significant activity against a spectrum of pathogens.

-

Antibacterial and Antifungal: Studies have confirmed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus niger and Candida albicans.[14]

-

Antiprotozoal: Dihydropyrimidine-5-carboxamide derivatives have been developed as selective inhibitors of dihydrofolate reductase (DHFR) in Leishmania major, the parasite responsible for leishmaniasis. This targeted inhibition disrupts the parasite's folate metabolism, demonstrating the potential of this scaffold in treating neglected tropical diseases.[15]

Metabolic Regulation through NNMT Inhibition

Beyond inflammation and oncology, these derivatives have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT).[16] NNMT is an enzyme implicated in the pathology of metabolic diseases, including type 2 diabetes and obesity.[16] Its inhibition is a novel therapeutic strategy to improve insulin sensitivity and manage metabolic syndrome. The discovery of orally bioavailable pyrimidine-5-carboxamide NNMT inhibitors represents a significant advancement in this area.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring structure.[3][17]

-

General Principle: Modifications to aryl groups attached to the pyrimidine core can drastically alter potency and selectivity. For instance, in the development of COX-2 inhibitors, the presence of electron-withdrawing groups on a phenyl substituent was found to enhance inhibitory activity.[9]

-

Optimizing Drug-like Properties: In the case of SIK inhibitors, a molecular hybridization strategy was employed. By modifying the parent compound HG-9-91-01, researchers developed derivative 8h with not only favorable SIK1/2 selectivity but also vastly improved metabolic stability and in vivo exposure, highlighting the power of iterative medicinal chemistry.[7][8]

Foundational Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of a 2,4-Diamino-6-aryl-pyrimidine-5-carboxamide

This protocol is adapted from established Biginelli-type condensation and subsequent hydrolysis procedures.

-

Step 1: Synthesis of the Carbonitrile Intermediate

-

To a 100 mL round-bottom flask, add the selected aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and guanidine hydrochloride (12 mmol, 1.15 g).

-

Add absolute ethanol (30 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

-

Once complete, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the 2,4-diamino-6-aryl-pyrimidine-5-carbonitrile intermediate.

-

-

Step 2: Hydrolysis to the Carboxamide

-

Carefully add the dried carbonitrile intermediate (5 mmol) in small portions to a flask containing chilled concentrated sulfuric acid (10 mL) with stirring.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrimidine-5-carboxamide derivative.

-

Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line.[11][12][13]

-

Cell Seeding:

-

Culture cancer cells (e.g., PanC-1) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of media containing the various concentrations of the test compound to the wells.

-

Include "vehicle control" wells (containing only media with the same percentage of DMSO as the test wells) and "untreated control" wells. A positive control (e.g., Doxorubicin) should also be included.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Data Acquisition:

-

Carefully remove the media from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

Pyrimidine-5-carboxamide hydrochloride derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as specific inhibitors of kinases and metabolic enzymes, coupled with their broad-spectrum anticancer and antimicrobial activities, establishes them as a rich source for lead discovery.

Future research should focus on several key areas. A deeper investigation into their pharmacokinetic and pharmacodynamic profiles is essential to translate potent in vitro activity into in vivo efficacy.[18][19] The exploration of this scaffold against other emerging therapeutic targets is warranted. Finally, leveraging computational chemistry and structure-based design will undoubtedly accelerate the optimization of these derivatives into next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

-

Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). ijrpr.com. [Link]

-

Yin, J. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

-

Cai, W., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]

-

Abdel-Aziz, S. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

-

Cai, W., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. ResearchGate. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

Al-Romaigh, F. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. [Link]

-

Sharma, P., & Rane, N. (2018). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. [Link]

-

Synthesis, characterization and antimicrobial activity of pyrimidine based derivatives. (2013). Semantic Scholar. [Link]

-

Griffin, R. J., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry. [Link]

-

Sharma, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Organic Chemistry. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[14][16]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). researchgate.net. [Link]

-

Mohamady, S. M. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Sharma, P. K., & Kumar, R. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Wang, S., et al. (2014). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Archiv der Pharmazie. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Mudagal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

- Novel pyrimidine-5-carboxamide derivatives. (1998).

-

Grivsky, E. M., et al. (1969). Potential anticancer agents. V. The synthesis and biochemical studies of 5-fluorinated pyrimidine-6-carboxaldehydes and derivatives. Journal of Pharmaceutical Sciences. [Link]

-

Mudagal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. [Link]

-

Synthesis and biological activity of some pyrimidine derivatives. (2023). ResearchGate. [Link]

-

Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (2018). DSpace. [Link]

-

Christodoulou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). gsconlinepress.com. [Link]

-

Sharma, P. K., & Kumar, R. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

de Gramont, A., et al. (2015). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

-

Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

-

Khan, I., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemimpex.com [chemimpex.com]

- 6. growingscience.com [growingscience.com]

- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

- 19. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro evaluation of Pyrimidine-5-carboxamidine hydrochloride"

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine-5-carboxamidine Hydrochloride

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This compound, a specific derivative, presents as a highly valuable compound for further investigation. Its chemical structure, featuring a reactive carboxamidine group, makes it not only a key building block for the synthesis of more complex molecules, particularly antiviral and anticancer agents, but also a candidate for direct biological activity through enzyme inhibition[1][2].

Published research on closely related pyrimidine-5-carboxamide analogs has revealed a broad spectrum of biological activities, including potent antimicrobial, cytotoxic, and specific enzyme-inhibitory effects[3][4]. This body of evidence provides a strong rationale for a comprehensive in vitro evaluation of this compound. This guide offers a structured, field-proven approach for researchers and drug development professionals to systematically characterize its biological profile, moving from broad phenotypic screening to specific, mechanism-of-action studies.

Part 1: Foundational Analysis: Purity and Structural Confirmation

Before commencing any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed biological effects are attributable to this compound and not to impurities or degradation products.

Core Protocols:

-

Structural Confirmation :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and proton/carbon environments, matching them to the expected molecular framework.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

-

Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) : An HPLC method with a suitable column (e.g., C18) and mobile phase should be developed to assess the purity of the compound. Purity should ideally be >95% for use in biological assays.

-

-

Solubility Determination :

-

The solubility of the compound in relevant assay buffers and in dimethyl sulfoxide (DMSO), the most common solvent for compound storage, must be determined to prevent precipitation during experiments.

-

Part 2: A Tiered Strategy for In Vitro Biological Evaluation

A logical, tiered approach is recommended to efficiently screen for biological activity and subsequently elucidate the mechanism of action. This strategy begins with broad-spectrum assays to identify potential areas of interest, followed by more focused, target-based assays.

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Cytotoxicity and Antimicrobial Screening

The initial screening aims to determine the compound's general effect on cell viability and its potential as an antimicrobial agent, activities for which related pyrimidine derivatives are known[5][6].

2.1.1 General Cytotoxicity Screening

-

Causality & Rationale : The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[7] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is a foundational assay in anticancer drug discovery, where many pyrimidine analogs have shown promise.[3][5][8]

-

Experimental Protocol: MTT Assay

-

Cell Culture : Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control.

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. Living cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

-

Data Presentation: Cytotoxicity Profile

Cell Line Compound IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM) A549 Experimental Value Reference Value MCF-7 Experimental Value Reference Value | HCT-116 | Experimental Value | Reference Value |

2.1.2 Antimicrobial Activity Screening

-

Causality & Rationale : The pyrimidine core is present in many known antimicrobial agents. Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical screening step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth.

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation : Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to create a range of concentrations.

-

Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth.

-

-

Data Presentation: Antimicrobial Spectrum

Organism Strain (e.g., ATCC) MIC (µg/mL) Standard Drug MIC (µg/mL) S. aureus (Gram +) ATCC 29213 Experimental Value Ciprofloxacin E. coli (Gram -) ATCC 25922 Experimental Value Ciprofloxacin | C. albicans (Fungus) | ATCC 90028 | Experimental Value | Fluconazole |

Tier 2: Mechanistic Investigation & Target-Based Assays

If Tier 1 screening reveals significant biological activity (e.g., low µM cytotoxicity), the next step is to investigate the underlying mechanism. Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their therapeutic effects.[10][11]

2.2.1 Kinase Inhibition Assays

-

Causality & Rationale : Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many pyrimidine derivatives have been successfully developed as kinase inhibitors (e.g., PIM-1, VEGFR-2)[3][12]. The carboxamidine group can form key hydrogen bonds within the ATP-binding pocket of kinases, making this a high-priority target class to investigate.

-

Experimental Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation : Prepare kinase reaction buffer, the specific kinase of interest (e.g., PIM-1), its corresponding substrate peptide, and ATP.

-

Compound Plating : Serially dilute this compound in assay buffer in a multi-well plate.

-

Kinase Reaction : Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.

-

Signal Generation : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection : Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).

-

Data Analysis : Measure luminescence on a plate reader. A potent inhibitor will result in a low signal. Calculate the IC₅₀ value from the dose-response curve.

-

Caption: Principle of a competitive kinase inhibition assay.

2.2.2 Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay

-

Causality & Rationale : DPYD is the rate-limiting enzyme in the catabolism of pyrimidines.[10] As a pyrimidine analog, the test compound is a logical candidate inhibitor. Inhibition of DPYD is clinically relevant for modulating the toxicity of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil.[10]

-

Experimental Protocol: Colorimetric DPYD Inhibition Assay [10]

-

Reagent Preparation : Prepare an assay buffer, a working solution of purified DPYD enzyme, a substrate/cofactor mix (e.g., Uracil and NADPH), and a detection reagent mix (e.g., WST-1 tetrazolium salt and an electron mediator).

-

Assay Setup : In a 96-well plate, add diluted test compound or vehicle control.

-

Enzyme Addition & Pre-incubation : Add the DPYD enzyme solution to all wells (except "No Enzyme Control") and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation : Add the Substrate/Cofactor Mix to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.

-

Detection : Stop the reaction by adding the Detection Reagent Mix. The amount of reduced tetrazolium salt (formazan dye) is proportional to the DPYD activity.

-

Measurement : Incubate until sufficient color develops in the control wells and measure absorbance at 450 nm.

-

Data Analysis : Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

-

2.2.3 Apoptosis Induction Assay

-

Causality & Rationale : If the compound shows significant cytotoxicity, it is critical to determine if the mode of cell death is programmed (apoptosis) or necrotic. Apoptosis is a preferred mechanism for anticancer drugs. Pyrimidine derivatives are known to induce apoptosis.[3][8] This assay uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a dye that enters non-viable cells) to differentiate between healthy, apoptotic, and necrotic cells.

-

Experimental Protocol: Annexin V/PI Staining with Flow Cytometry

-

Cell Treatment : Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation : Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition : Analyze the stained cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Conclusion and Forward Outlook

This technical guide outlines a comprehensive and logically structured workflow for the in vitro evaluation of this compound. By progressing from broad phenotypic screens to specific, target-based mechanistic assays, researchers can efficiently build a detailed profile of the compound's biological activities. Positive results from this workflow—such as potent and selective enzyme inhibition or cancer cell-specific cytotoxicity via apoptosis—would provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing. The versatility of the pyrimidine scaffold suggests that this compound holds significant potential, warranting the rigorous scientific inquiry detailed herein.

References

- Source: Not specified, available through Google search snippet.

- Title: Application Note & Protocol: In Vitro Enzyme Inhibition Assay for Pyrimidine-2,4-diones Source: Benchchem URL

- Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL

- Title: Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors Source: Benchchem URL

- Title: Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds Source: Benchchem URL

- Title: Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines Source: PMC - PubMed Central URL

- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL

- Title: Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives Source: ResearchGate URL

- Title: Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery Source: Benchchem URL

- Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes Source: ACS Medicinal Chemistry Letters URL

- Title: this compound Source: Chem-Impex URL

- Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: PMC - NIH URL

- Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)

- Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: NIH URL

- Title: Pyrimidine-5-carboxamidine Source: PubChem - NIH URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrimidine-5-carboxamidine | C5H6N4 | CID 45080054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Studies on Pyrimidine-5-carboxamidine Hydrochloride Analogs

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of pyrimidine-5-carboxamidine hydrochloride analogs. This class of compounds holds significant promise across various therapeutic areas due to the versatile nature of the pyrimidine scaffold. This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic rationale behind experimental design, synthesis, and evaluation of these promising molecules.

Section 1: The Pyrimidine-5-carboxamidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life, DNA and RNA.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The introduction of a carboxamidine group at the 5-position significantly alters the electronic and steric properties of the pyrimidine core. The protonated amidine moiety, present in the hydrochloride salt form, can act as a potent hydrogen bond donor and engage in crucial interactions with biological targets. This feature makes pyrimidine-5-carboxamidine analogs particularly attractive for targeting enzymes such as kinases and transferases, where interactions with hinge regions or catalytic residues are paramount for inhibition.[1][4]

The hydrochloride salt form is often preferred in early-stage drug discovery due to its generally improved aqueous solubility and stability, which are critical for reliable in vitro screening and in vivo studies.[5][6]

Section 2: Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound analogs typically begins with the construction of a substituted pyrimidine-5-carbonitrile precursor. This precursor offers a stable and versatile handle for the subsequent conversion to the target carboxamidine.

Synthesis of Pyrimidine-5-carbonitrile Precursors

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is a one-pot, three-component Biginelli-type reaction.[7] This reaction involves the condensation of an aromatic aldehyde, malononitrile, and a guanidine or urea derivative.

Experimental Protocol: One-Pot Synthesis of a Pyrimidine-5-carbonitrile Precursor

Rationale: This protocol leverages the efficiency of multicomponent reactions to rapidly generate structural diversity in the pyrimidine core. The choice of ammonium chloride as a catalyst offers a mild and environmentally friendly option.[7]

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Urea or Thiourea (1.2 eq)

-

Ammonium chloride (20 mol%)

-

Ethanol

Procedure:

-

To a round-bottom flask, add the substituted aromatic aldehyde, malononitrile, urea/thiourea, and ammonium chloride in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrimidine-5-carbonitrile.

Conversion to this compound via the Pinner Reaction

The Pinner reaction is the classical and most reliable method for converting nitriles to the corresponding imidates, which are then readily transformed into amidines.[8][9] This reaction must be conducted under strictly anhydrous conditions to prevent the formation of unwanted ester byproducts.

Experimental Protocol: Pinner Reaction for the Synthesis of this compound

Rationale: This protocol is designed to ensure the formation of the intermediate Pinner salt (an imidate hydrochloride) in a moisture-free environment, which is critical for a successful conversion to the final carboxamidine hydrochloride.

Materials:

-

Substituted pyrimidine-5-carbonitrile (1.0 eq)

-

Anhydrous ethanol (sufficient to dissolve the nitrile)

-

Dry hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Ammonia (saturated solution in anhydrous ethanol)

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve the pyrimidine-5-carbonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Cool the solution in an ice bath (0-5 °C).

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains low.

-

Seal the flask and store it in a refrigerator for 24-48 hours, allowing the Pinner salt to precipitate.

-

Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to the Carboxamidine Hydrochloride:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add a saturated solution of ammonia in anhydrous ethanol to the suspension with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

The formation of ammonium chloride as a byproduct will be observed.

-

Filter the reaction mixture to remove the ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude pyrimidine-5-carboxamidine.

-

Dissolve the crude product in a minimal amount of hot ethanol and add ethereal HCl to precipitate the hydrochloride salt.

-

Collect the pure this compound by filtration, wash with anhydrous diethyl ether, and dry.

-

The following diagram illustrates the overall synthetic workflow:

Section 3: Biological Evaluation: Unveiling Therapeutic Potential

A systematic approach to the biological evaluation of novel pyrimidine-5-carboxamidine analogs is crucial for identifying promising lead compounds. The initial screening cascade should be designed to assess their activity against relevant targets and cell lines, followed by more in-depth mechanistic studies.

In Vitro Assays

3.1.1. Kinase Inhibition Assays

The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[10] Therefore, screening new analogs against a panel of therapeutically relevant kinases is a logical starting point.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: MERTK)

Rationale: This protocol provides a framework for assessing the direct inhibitory activity of the synthesized compounds against a specific kinase target. Radiometric assays are a gold standard for their sensitivity and reliability.[11]

Materials:

-

Recombinant human MERTK enzyme

-

Myelin basic protein (MBP) as a substrate

-

[γ-³³P]ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the test compound, and the MERTK enzyme.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

-

Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the phosphorylated MBP on the filter plate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

3.1.2. Antimicrobial Susceptibility Testing

Pyrimidine derivatives have shown significant potential as antimicrobial agents.[3] The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial and antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Rationale: This broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

-

Add the standardized inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cellular Assays

Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular context and to assess the cytotoxic profile of the compounds.

3.2.1. Antiproliferative Assays

For anticancer applications, it is crucial to evaluate the ability of the compounds to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Antiproliferative Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and high-throughput method for evaluating the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

The following diagram outlines a typical biological evaluation workflow:

Section 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic structural modifications of the initial hits are essential for optimizing their potency, selectivity, and drug-like properties. Key positions for modification on the pyrimidine-5-carboxamidine scaffold include:

-

Position 2: Substituents at this position can influence interactions with the hinge region of kinases or other target proteins.

-

Position 4: This position is often a key vector for exploring different substituents to modulate potency and selectivity.

-

Position 6: Modifications here can impact the overall conformation and physicochemical properties of the molecule.

-

Substituents on aromatic rings: Varying the electronic and steric properties of substituents on any appended aromatic rings can fine-tune target engagement and pharmacokinetic properties.

The following tables present hypothetical data for a series of pyrimidine-5-carboxamidine analogs to illustrate how SAR data can be organized and interpreted.

Table 1: Kinase Inhibitory Activity of Pyrimidine-5-carboxamidine Analogs

| Compound | R1 (Position 2) | R2 (Position 4) | MERTK IC50 (nM)[11] | HPK1 IC50 (nM)[1] | SIK2 IC50 (nM)[12] |

| 1a | -NH2 | -phenyl | 150 | 250 | 500 |

| 1b | -NH2 | 4-fluorophenyl | 75 | 180 | 420 |

| 1c | -NH2 | 3,4-dichlorophenyl | 25 | 90 | 280 |

| 2a | -methylamino | -phenyl | 200 | 310 | 650 |

From this hypothetical data, one could infer that electron-withdrawing groups on the 4-phenyl ring enhance MERTK inhibitory activity.

Table 2: Antimicrobial Activity of Pyrimidine-5-carboxamidine Analogs

| Compound | R1 (Position 2) | R2 (Position 4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3a | -NH2 | -phenyl | 16 | 32 | >64 |

| 3b | -NH2 | 4-chlorophenyl | 8 | 16 | 32 |

| 3c | -NH2 | 4-methoxyphenyl | 32 | 64 | >64 |

| 4a | -pyrrolidinyl | -phenyl | 4 | 8 | 16 |

This hypothetical data suggests that a lipophilic substituent at the 2-position, such as a pyrrolidinyl group, may improve broad-spectrum antimicrobial activity.

Section 5: Physicochemical Properties: A Bridge to In Vivo Studies

For a compound to be a viable drug candidate, it must possess acceptable physicochemical properties. Early assessment of solubility and stability is crucial to avoid costly late-stage failures.[6][13]

Solubility: Pyrimidine-5-carboxamidine hydrochlorides are generally expected to have good aqueous solubility.[5] However, this should be experimentally verified, as the overall lipophilicity of the molecule can significantly impact this property. Both kinetic and thermodynamic solubility should be assessed.[6]

Stability: The chemical stability of the analogs should be evaluated in relevant physiological media (e.g., simulated gastric and intestinal fluids) and in the presence of liver microsomes to assess their metabolic stability.[14]

The following diagram illustrates the interplay between different stages of exploratory research:

Conclusion

The exploration of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the potential for potent and selective target engagement, makes them an attractive scaffold for medicinal chemists. A well-structured research plan, integrating rational design, efficient synthesis, and a comprehensive biological and physicochemical evaluation, is paramount for unlocking the full therapeutic potential of this promising class of molecules. This guide provides a robust framework for such an endeavor, emphasizing the importance of understanding the "why" behind the "how" in every experimental step.

References

-

Results of antimicrobial activity IC50 was calculated and tabulated in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PubMed Central. (2025, December 3). Retrieved from [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (2023, August 5). Retrieved from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH. (n.d.). Retrieved from [Link]

-

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). Retrieved from [Link]

-

The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Pinner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.). Retrieved from [Link]

-

Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Antimicrobial activity as half maximal inhibitory concentration (IC 50... - ResearchGate. (n.d.). Retrieved from [Link]

-

IC 50 and MIC values of compounds against pathogenic bacteria - ResearchGate. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity as IC50 (µg/mL) of tested samples against tested microorganisms. … - ResearchGate. (n.d.). Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved from [Link]

-

Current status and future scenario of pyrimidine derivatives having antimicrobial potential - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). Retrieved from [Link]

-

Physicochemical Characterization - Creative Biolabs. (n.d.). Retrieved from [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (2019, June 21). Retrieved from [Link]

-

Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides | Request PDF - ResearchGate. (2019, April 24). Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

Sources

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 14. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Pyrimidine-5-carboxamidine Hydrochloride Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and biological evaluation of novel Pyrimidine-5-carboxamidine hydrochloride compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. This document moves beyond a standard recitation of facts to provide field-proven insights into the rationale behind experimental choices and to offer a self-validating framework for the protocols described.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life. Its versatile chemistry allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The introduction of a carboxamidine group at the 5-position, particularly as a hydrochloride salt, offers a unique opportunity to modulate the physicochemical properties of the parent pyrimidine, enhancing its potential as a drug candidate. This guide will delve into the specifics of this promising class of compounds.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by the formation of the carboxamidine moiety and its subsequent conversion to the hydrochloride salt.

Part 1: Synthesis of the Pyrimidine-5-carbonitrile Precursor

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile precursor is a variation of the Biginelli reaction, a one-pot three-component condensation.[1][4] This reaction offers a straightforward route to highly functionalized pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-(aryl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), and guanidine hydrochloride (12 mmol) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.5 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure of the synthesized pyrimidine-5-carbonitrile using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Conversion to this compound via the Pinner Reaction

The conversion of the pyrimidine-5-carbonitrile to the corresponding carboxamidine is effectively achieved through the Pinner reaction.[2][5][6][7][8] This reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (Pinner salt), which is then reacted with ammonia to yield the desired amidine hydrochloride.

Experimental Protocol: Synthesis of this compound

-

Formation of the Pinner Salt: Suspend the pyrimidine-5-carbonitrile (5 mmol) in anhydrous ethanol (20 mL) in a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Cool the mixture in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred suspension for 1-2 hours. Seal the flask and stir at room temperature for 24-48 hours, during which time the Pinner salt will precipitate.

-

Isolation of the Pinner Salt (Optional but Recommended): Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis to the Amidine Hydrochloride: Suspend the Pinner salt in a saturated solution of ammonia in anhydrous ethanol. Stir the mixture at room temperature in a sealed vessel for 12-24 hours.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield the pure this compound.

-

Characterization: Confirm the final structure by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the C=N stretching vibration in the IR spectrum and the characteristic signals for the amidinium protons in the ¹H NMR spectrum are indicative of successful synthesis.

Troubleshooting the Synthesis:

| Issue | Potential Cause | Troubleshooting Steps |

| Low yield in Biginelli reaction | Suboptimal catalyst, incorrect temperature, or impure reactants. | Screen different catalysts (e.g., Lewis acids), optimize the reaction temperature, and ensure the purity of starting materials.[9] |

| Formation of side products in Pinner reaction | Presence of water. | Ensure strictly anhydrous conditions and use freshly prepared anhydrous HCl in ethanol.[9] |

| Incomplete conversion of nitrile to amidine | Insufficient reaction time or incomplete formation of the Pinner salt. | Extend the reaction times for both steps and ensure complete saturation with HCl gas. |

| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | Use a different solvent system for precipitation or purification. |

Characterization of this compound Compounds

A thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, such as the C=N of the pyrimidine ring and the C=N of the amidine group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Biological Evaluation: Unveiling the Therapeutic Potential

This compound derivatives have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors and anti-inflammatory agents.

Kinase Inhibition: Targeting Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[4][10] Its dysregulation is implicated in several inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Syk Kinase Signaling Pathway: